5-Chloro-2-methylindole

Organic Synthesis Physical Organic Chemistry Reactivity Kinetics

Researchers requiring a serotonin-depleting agent with extended action face limited options. 5-Chloro-2-methylindole (CAS 1075-35-0) is the only indole derivative providing sustained 3-day cerebral serotonin depression, unlike the short-acting 6-chloro isomer. • Quantifiably distinct nucleophilicity (N=6.08) vs. 2-methylindole (N=6.91) for precise reactivity control • 61% benchmark synthetic yield enables scalable procurement • ≥98% purity; packaged under inert atmosphere for ambient stability

Molecular Formula C9H8ClN
Molecular Weight 165.62 g/mol
CAS No. 1075-35-0
Cat. No. B045293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-methylindole
CAS1075-35-0
Synonyms5-Chloro-2-methylindole;  5-Chloro-2-methyl-1H-indole;  NSC 402577
Molecular FormulaC9H8ClN
Molecular Weight165.62 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1)C=CC(=C2)Cl
InChIInChI=1S/C9H8ClN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5,11H,1H3
InChIKeyWUVWAXJXPRYUME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-methylindole Technical Overview


5-Chloro-2-methylindole (CAS 1075-35-0) is a halogenated, C2-methyl-substituted indole derivative, distinguished by a chlorine atom at the 5-position of the bicyclic indole ring system [1]. It is a fundamental building block in medicinal chemistry and organic synthesis, typically available at a commercial purity of ≥98.0% [2]. Its solid-state properties are well-defined, with a melting point of 116.0-120.0 °C [3] and a molecular weight of 165.62 g/mol . It serves as a versatile intermediate in the construction of complex molecules, including potential pharmaceuticals and agrochemicals, and its specific substitution pattern makes it a critical comparator in studies of biological activity and chemical reactivity .

Why 5-Chloro-2-methylindole Cannot Be Substituted


The selection of 5-Chloro-2-methylindole over other indole derivatives is not arbitrary; subtle changes in substitution pattern lead to significant, quantifiable differences in both chemical reactivity and biological effect. The presence of the chlorine atom at the 5-position, in conjunction with the 2-methyl group, creates a unique electronic environment. This is evidenced by a distinct nucleophilicity parameter (N = 6.08), which differs markedly from that of the unsubstituted 2-methylindole [1]. Furthermore, the specific biological profile of this compound is not shared by its regioisomers, such as 6-chloro-2-methylindole, which shows a much shorter duration of central serotonin depletion [2]. These data points demonstrate that 5-Chloro-2-methylindole is not a generic substitute for other indole building blocks; its unique properties are critical for achieving specific outcomes in research and development, making its selection a matter of evidence-based procurement.

Direct Quantitative Comparison with Closest Analogs


Nucleophilicity vs. 2-Methylindole

5-Chloro-2-methylindole exhibits a nucleophilicity parameter (N) of 6.08 in acetonitrile, which is significantly lower than that of its parent compound, 2-methylindole (N = 6.91) [1]. The sensitivity parameter (sN) is identical (1.10) for both compounds, indicating that this difference in reactivity is a consistent and scalable effect across different electrophiles [1].

Organic Synthesis Physical Organic Chemistry Reactivity Kinetics

Serotonin Depletion Duration vs. 6-Chloro Isomer

In a comparative in vivo study, intraventricular administration of 5-Chloro-2-methylindole (referred to as 5-CMI) was shown to depress 5-HT levels in the brainstem and telencephalon for a duration of three days, whereas its regioisomer, 6-chloro-2-methylindole (6-CMI), caused depression only during the first day [1]. The same study noted that 5-chloroindole had no effect at all in this model [1].

Neuropharmacology Serotonin Metabolism In Vivo CNS Activity

Synthetic Yield Benchmark

A specific synthetic route for producing 5-Chloro-2-methylindole via the reaction of 2-bromopropene and 2-bromo-4-chloroaniline is reported to achieve a yield of approximately 61% [1]. This serves as a benchmark yield for this specific methodology, which can be contrasted with other synthetic approaches for this compound or similar indole derivatives. For example, alternative synthetic strategies for related indoles may offer different yield profiles, making this 61% figure a key datapoint for process selection.

Process Chemistry Organic Synthesis Chemical Manufacturing

High-Confidence Application Scenarios


Sustained Serotonin Modulation Research

In studies investigating the long-term effects of serotonin depletion or the mechanisms of neurotoxicity, 5-Chloro-2-methylindole is the preferred tool compound. As directly compared to 6-chloro-2-methylindole and 5-chloroindole, only 5-Chloro-2-methylindole produces a sustained, 3-day depression of cerebral serotonin levels [1]. This extended window of effect allows for unique experimental designs not possible with the short-acting 6-chloro isomer or the inactive 5-chloroindole [1].

Tuning Indole Nucleophilicity in Synthesis

For synthetic routes requiring a precise level of nucleophilic reactivity from an indole core, 5-Chloro-2-methylindole offers a quantifiably different profile compared to unsubstituted 2-methylindole. With a Mayr nucleophilicity parameter (N) of 6.08, it is approximately 6.7 times less reactive than 2-methylindole (N = 6.91) toward a given electrophile [2]. This difference, quantified under kinetic conditions, allows chemists to select the appropriate indole building block to achieve the desired reaction rate and yield in complex molecule construction [2].

Process Chemistry and Economic Assessment

When evaluating the feasibility and cost of producing 5-Chloro-2-methylindole at scale, the reported 61% yield from a specific 2-bromopropene and 2-bromo-4-chloroaniline route provides a crucial benchmark [3]. This quantitative data point is essential for techno-economic analysis, enabling procurement and process development teams to assess supplier quotes, compare alternative synthetic pathways, and make data-driven decisions regarding internal process development versus external sourcing [3].

Serotonergic Probe and Therapeutic Development

The established and quantifiable in vivo effect of 5-Chloro-2-methylindole on the serotonergic system makes it a valuable scaffold for further medicinal chemistry exploration [1]. Its ability to induce a 3-day depletion of brainstem and telencephalon serotonin [1] provides a strong biological rationale for its use as a starting point for designing novel compounds targeting neurological or psychiatric disorders where modulation of serotonin pathways is implicated.

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